3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine ring, and a 1,2,4-oxadiazole ring. The presence of the 3,4,5-trimethoxybenzoyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of the compound 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole are hCA and Wnt/β-catenin . These targets play a crucial role in various biological processes, including cell proliferation and differentiation .
Mode of Action
This compound interacts with its targets by suppressing the Wnt/β-catenin signaling pathway and its target genes MYC, Fgf20, and Sall4 . This interaction results in the inhibition of these targets, leading to changes in cellular processes .
Biochemical Pathways
The compound this compound affects the Wnt/β-catenin signaling pathway . The downstream effects of this interaction include the suppression of target genes such as MYC, Fgf20, and Sall4 . These genes play a significant role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of the Wnt/β-catenin signaling pathway and its target genes . This suppression leads to the inhibition of cell proliferation and differentiation . Additionally, the compound exhibits markers of apoptosis, including cleaved poly (ADP-ribose) polymerase and cleaved caspase-3 .
Biochemical Analysis
Biochemical Properties
The 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole compound interacts with various enzymes and proteins. For instance, TMP compounds have been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown notable anti-cancer effects by effectively inhibiting various cellular processes . It has been found to suppress the Wnt/β-catenin signaling pathway and its target genes MYC, Fgf20, and Sall4 . It also exhibits markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase, and cleaved caspase-3 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . The presence of both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents was essential for strong hCA inhibitors .
Preparation Methods
The synthesis of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Formation of the 1,2,4-Oxadiazole Ring: The final step involves the cyclization of the intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl ring and the 3,4,5-trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar compounds to 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole include:
3-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidine and 3,4,5-trimethoxybenzoyl groups, resulting in different bioactivity.
5-(3,4,5-Trimethoxybenzoyl)-1,2,4-oxadiazole: Lacks the phenyl and pyrrolidine groups, leading to variations in its chemical and biological properties.
3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the 3,4,5-trimethoxybenzoyl group, which affects its pharmacological profile.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical reactivity and potential bioactivity.
Properties
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)22(26)25-11-7-10-16(25)21-23-20(24-30-21)14-8-5-4-6-9-14/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECGSSUODWFHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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